molecular formula C8H9N3 B112966 3-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 74420-50-1

3-Methylimidazo[1,2-a]pyridin-5-amine

Cat. No. B112966
CAS RN: 74420-50-1
M. Wt: 147.18 g/mol
InChI Key: NXBRSDDSAAEVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methylimidazo[1,2-a]pyridin-5-amine” is a chemical compound with the empirical formula C8H9N3. It has a molecular weight of 147.18 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “3-Methylimidazo[1,2-a]pyridin-5-amine” is characterized by an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered a privileged structure because of its occurrence in many natural products .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been the subject of numerous chemical reactions due to their potential pharmaceutical applications . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Mechanism of Action

Target of Action

The compound 3-Methylimidazo[1,2-a]pyridin-5-amine, also known as 5-Amino-3-methylimidazo[1,2-a]pyridine, has been identified as a potential inhibitor of glutamine synthetase (MtGS) . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is essential for various metabolic processes.

Mode of Action

The compound interacts with its target, the glutamine synthetase, by binding to its active site. This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of glutamine . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting glutamine synthetase, the compound affects the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the inhibition of this pathway can have significant downstream effects, potentially disrupting the growth and proliferation of cells .

Pharmacokinetics

Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing

Result of Action

The primary result of the compound’s action is the inhibition of glutamine synthetase, leading to a disruption in glutamine biosynthesis. This can result in a significant reduction in cell growth and proliferation, particularly in cells that rely heavily on glutamine for their metabolic processes .

Safety and Hazards

The safety data sheet for “3-Methylimidazo[1,2-a]pyridin-5-amine” was not available in the retrieved papers .

Future Directions

Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature suggest that new initiatives towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods are being explored .

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBRSDDSAAEVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505238
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-a]pyridin-5-amine

CAS RN

74420-50-1
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74420-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.